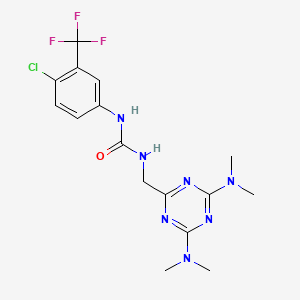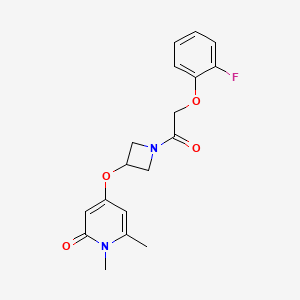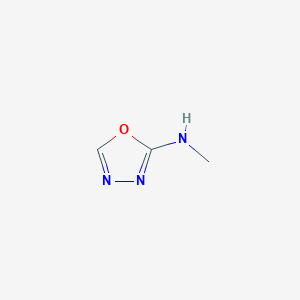
3-Bromo-1-methyl-5-(trifluoromethyl)pyrazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-Bromo-1-methyl-5-(trifluoromethyl)pyrazole-4-carboxylic acid” belongs to the class of organic compounds known as phenylpyrazoles . It is a pyrazole derivative . Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .
Synthesis Analysis
The synthesis of pyrazole derivatives involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . An improved synthesis technology of 1-methyl-3-trifluoromethyl-4-pyrazole carboxylic acid, an important intermediate of pesticides, was studied. The compound was synthesized by sodium cyanoacetate via condensation, acylation, cyclization, and hydrolysis .Molecular Structure Analysis
Pyrazole refers to both an unsaturated parent chemical and a family of simple aromatic ring organic compounds of the heterocyclic diazole series, which are distinguished by a 5-member ring structure made up of two nitrogen atoms in the neighboring position and three carbon atoms in the central position .Chemical Reactions Analysis
Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . The reaction of diarylhydrazones and vicinal diols allows the conversions of a broad range of substrates .Applications De Recherche Scientifique
Organometallic Chemistry
The study of hydridotris(pyrazolyl)borates, which share structural features with 3-Bromo-1-methyl-5-(trifluoromethyl)pyrazole-4-carboxylic acid, focuses on their coordination with Group 5 metals. These complexes, particularly vanadium complexes, are investigated for modeling metalloprotein interactions and have potential applications in catalysis and materials science due to their unique physico-chemical properties. The organometallic chemistry of niobium and tantalum complexes is also of interest for developing new catalytic methods and materials (Etienne, 1996).
Environmental Persistence
Perfluorinated acids, including compounds structurally similar to this compound, are noted for their environmental persistence and bioaccumulation potential. The bioaccumulation of these compounds is directly related to the length of their fluorinated carbon chain. These findings are crucial for understanding the environmental impact and regulation of such compounds (Conder et al., 2008).
Synthesis of Heterocycles
The chemistry of pyrazoline derivatives, closely related to the chemical , is vital for synthesizing diverse heterocyclic compounds. These derivatives are used as building blocks for creating compounds with various biological activities, indicating their broad application in drug discovery and organic synthesis (Gomaa & Ali, 2020).
Development of Anticancer Agents
Research into the Knoevenagel condensation, which involves compounds similar to this compound, has led to the development of molecules with significant anticancer activity. These studies highlight the utility of such compounds in creating pharmacologically active agents targeting various cancer pathways (Tokala, Bora, & Shankaraiah, 2022).
Anti-inflammatory and Antibacterial Applications
Trifluoromethylpyrazoles, including derivatives of this compound, have been identified as potent anti-inflammatory and antibacterial agents. These compounds' activity profiles suggest their potential in developing new therapeutic agents with minimal side effects (Kaur, Kumar, & Gupta, 2015).
Mécanisme D'action
Target of Action
Similar compounds have been known to target enzymes like succinate dehydrogenase and acetylcholinesterase . These enzymes play crucial roles in energy production and neurotransmission, respectively.
Mode of Action
It’s known that the trifluoromethyl group can enhance drug potency by lowering the pk_a of the cyclic carbamate, enabling key hydrogen bonding interactions with proteins .
Biochemical Pathways
Compounds with similar structures have been known to affect pathways involving free radical reactions and Suzuki–Miyaura cross-coupling .
Pharmacokinetics
The trifluoromethyl group is known to significantly impact the chemical reactivity, physico-chemical behavior, and biological activity , which could influence the compound’s bioavailability.
Result of Action
Similar compounds have been known to exhibit antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal properties .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, more polar protic solvents can divert the intermolecular interactions towards themselves, favoring the pyrazole-solvent hydrogen bonding rather than formation of pyrazole-pyrazole clusters . Additionally, the rate of reaction can be influenced by the difference in electronegativity .
Propriétés
IUPAC Name |
3-bromo-1-methyl-5-(trifluoromethyl)pyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrF3N2O2/c1-12-3(6(8,9)10)2(5(13)14)4(7)11-12/h1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKLKKZSVGNZVHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)Br)C(=O)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrF3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(benzo[d][1,3]dioxol-5-yl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide](/img/structure/B2896847.png)
![2-Chloro-N-[(1-methyl-2-oxopyrrolidin-3-yl)methyl]acetamide](/img/structure/B2896848.png)



![N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2896854.png)
![[(R)-1-(2-Hydroxy-ethyl)-piperidin-3-yl]-carbamic acid tert-butyl ester](/img/structure/B2896855.png)


![7-(3,4-Dichlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2896859.png)

![N-(4-chlorobenzyl)-2,7-dimethyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide](/img/structure/B2896862.png)
